3-(3-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN7/c15-12-3-1-2-10(5-12)4-11(6-16)14-19-13(20-21-14)7-22-9-17-8-18-22/h1-5,8-9H,7H2,(H,19,20,21)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHNDLZDXPSJRU-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C2=NNC(=N2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile is a member of the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antifungal, antibacterial, and antiviral agents. This article reviews the biological activity of this specific compound, focusing on its antimicrobial and antiviral properties supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 340.77 g/mol. The structure contains two triazole rings linked to an acrylonitrile moiety and a chlorophenyl group, which may enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the triazole structure could lead to varying degrees of activity against bacteria such as Staphylococcus aureus and Escherichia coli . For instance:
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| Compound A | Moderate (MIC = 32 µg/mL) | Weak (MIC = 128 µg/mL) |
| Compound B | Strong (MIC = 8 µg/mL) | Moderate (MIC = 64 µg/mL) |
The compound has shown promising results in preliminary screenings against various microbial strains, indicating potential for further development as an antimicrobial agent .
Antiviral Activity
Triazoles have also been explored for their antiviral properties. A related study highlighted that certain triazole derivatives exhibited potent activity against HIV strains. The mechanism often involves inhibition of viral replication through interference with reverse transcriptase activity. The compound's structural features suggest it may similarly inhibit viral enzymes or interfere with viral entry into host cells.
Case Studies
Case Study 1: Antiviral Screening
In a comparative study of various triazole derivatives, one compound demonstrated an EC50 value of 0.24 nM against wild-type HIV-1 in TZM-bl cells with minimal cytotoxicity (CC50 = 500 nM) . While direct data on the specific compound is limited, its structural similarities suggest it could possess comparable efficacy.
Case Study 2: Antimicrobial Testing
Another investigation focused on the synthesis and evaluation of triazole derivatives against a panel of bacterial pathogens. The results indicated that compounds with a similar triazole framework exhibited MIC values ranging from 8 to 128 µg/mL against tested strains . This reinforces the hypothesis that structural modifications can significantly impact biological activity.
The biological activity of triazoles is often attributed to their ability to disrupt essential cellular processes in pathogens:
- Enzyme Inhibition : Triazoles may inhibit key enzymes involved in nucleic acid synthesis.
- Membrane Disruption : These compounds can alter membrane permeability, leading to cell lysis.
- Receptor Binding : The presence of halogens like chlorine can enhance binding affinity to target receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Positional Isomerism: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives
The positional isomer 3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile () differs only in the chloro-substituent’s position.
Triazole Core Modifications
Triazole-Thione vs. Triazole-Acrylonitrile
The compound 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () replaces acrylonitrile with a thione group . Key differences include:
- IR Spectra : Thione derivatives show a strong C=S stretch at 1275 cm⁻¹ , absent in acrylonitrile analogues.
- Reactivity : Thiones participate in nucleophilic substitutions, while acrylonitriles undergo conjugate additions .
Triazole-Methyl vs. Triazole-Methoxyphenyl
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile () substitutes the triazole-methyl group with methoxyphenyl . This modification:
Acrylonitrile-Based Analogues
2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile () shares the acrylonitrile group but lacks the chlorophenyl substituent. Key contrasts:
- Solubility : The absence of chlorophenyl increases polarity, improving aqueous solubility.
- Synthetic Route : Prepared via alkylation of triazole-thiols with chloroacetonitrile (similar to methods in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
